Cas no 35818-62-3 (4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-)
35818-62-3 structure
Product Name:4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
Numero CAS:35818-62-3
MF:C9H15N5O3
MW:241.247101068497
CID:312963
PubChem ID:135616732
Update Time:2025-04-19
4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
- 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 7-TETRAHYDRO-L-BIOPTERIN DIHYDROCHLORIDE
- 1-(2-amino-4-hydroxy-5,6,7,8-tetrahydropteridin-7-yl)propane-1,2-diol
- 1,2-propanediol, 1-(2-amino-5,6,7,8-tetrahydro-4-hydroxy-7-pteridinyl)-
- 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-
- 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
- Tetrahydro-7-biopterin
- 7-Thbp
- H4-7-Biopterin
- 35818-62-3
- SCHEMBL158277
- BDBM50156156
- 2-Amino-7-(1,2-dihydroxy-propyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 7-(erythro-1,2-Dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin
- 7-(1,2-Dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin
- CHEMBL187878
-
- Inchi: 1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)
- Chiave InChI: UUJCZDAMSPXYEU-UHFFFAOYSA-N
- Sorrisi: OC(C(C)O)C1CNC2C(NC(N)=NC=2N1)=O
Proprietà calcolate
- Massa esatta: 241.11765
- Massa monoisotopica: 241.117489
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 132
- XLogP3: -1.9
Proprietà sperimentali
- Densità: 1.89
- Punto di ebollizione: 506.6°Cat760mmHg
- Punto di infiammabilità: 260.2°C
- Indice di rifrazione: 1.821
- PSA: 132
4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro- Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
35818-62-3 (4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-) Prodotti correlati
- 17528-72-2(Tetrahydrobiopterin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso